Cas no 3034-42-2 (1-Methyl-5-nitroimidazole)
1-Methyl-5-nitroimidazole Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-5-nitroimidazole
- 1-methyl-5-nitro-1H-imidazole
- 1-Methyl-5-nitroimid
- 1H-Imidazole,1-methyl-5-nitro
- 1-methyl-5-NI
- 1-Methyl-5-nitro-1H-imidazol
- 1-methyl-5-nitro-imidazole
- EINECS 221-225-2
- Imidazole,1-methyl-5-nitro
- N-methyl-5-nitroimidazole
- 1H-Imidazole, 1-methyl-5-nitro-
- Imidazole, 1-methyl-5-nitro-
- LR2H69GV4P
- 1H-Imidazole,1-methyl-5-nitro-
- SB36477
- SY017081
- H588
- DB
- A820334
- NS00028901
- DTXSID10184426
- EN300-97223
- J-504972
- CHEMBL454026
- SCHEMBL3971243
- BRN 0123550
- 3034-42-2
- 1H-Imidazole, 1-methyl-5-nitro-;1-methyl-5-nitro-imidazol;Imidazole, 1-methyl-5-nitro-
- UNII-LR2H69GV4P
- MFCD00126968
- AC-28876
- CS-W002392
- AKOS000506062
- GS-6260
- 5-nitro-1-methylimidazole
- FT-0648803
- Q27283139
- 5-23-04-00481 (Beilstein Handbook Reference)
- METHYL-5-NITROIMIDAZOLE, 1-
- 1-Methyl-5-nitroimidazole, >97.0% (HPLC)
- Z1255415727
- DB-082070
- DTXCID20106917
- 1-Methyl-5-nitro-1H-imidazole;
- pound(3/4)97.0% (HPLC)
-
- MDL: MFCD00126968
- Inchi: 1S/C4H5N3O2/c1-6-3-5-2-4(6)7(8)9/h2-3H,1H3
- InChI Key: JLZXSFPSJJMRIX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=CN1C)=O
- BRN: 0123550
Computed Properties
- Exact Mass: 127.03800
- Monoisotopic Mass: 127.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 63.6
Experimental Properties
- Density: 1.44
- Melting Point: 54-57 °C
- Boiling Point: 328.9°C at 760 mmHg
- Flash Point: 152.7℃
- Refractive Index: 1.618
- PSA: 63.64000
- LogP: 0.85150
1-Methyl-5-nitroimidazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- RTECS:NI7530000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R22
1-Methyl-5-nitroimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-5-nitroimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077434-10g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 95% | 10g |
£21.00 | 2022-03-01 | |
| Fluorochem | 077434-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 95% | 25g |
£45.00 | 2022-03-01 | |
| Fluorochem | 077434-100g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 95% | 100g |
£121.00 | 2022-03-01 | |
| ChemScence | CS-W002392-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | >98.0% | 25g |
$43.0 | 2022-04-27 | |
| ChemScence | CS-W002392-100g |
1-Methyl-5-nitroimidazole |
3034-42-2 | >98.0% | 100g |
$121.0 | 2022-04-27 | |
| Ambeed | A103808-1g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 1g |
$9.0 | 2024-08-03 | |
| Ambeed | A103808-5g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 5g |
$13.0 | 2024-08-03 | |
| Ambeed | A103808-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 25g |
$27.0 | 2024-08-03 | |
| Ambeed | A103808-100g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 98% | 100g |
$97.0 | 2024-08-03 | |
| Chemenu | CM187476-25g |
1-Methyl-5-nitroimidazole |
3034-42-2 | 95+% | 25g |
$52 | 2021-08-05 |
1-Methyl-5-nitroimidazole Suppliers
1-Methyl-5-nitroimidazole Related Literature
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Dake Liu,Thisuri N. Wanniarachchi,Guangde Jiang,Gustavo Seabra,Shugeng Cao,Steven D. Bruner,Yousong Ding RSC Chem. Biol. 2022 3 436
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2. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactionsAdelaide T. O. M. Adebayo,W. Russell Bowman,W. G. Salt J. Chem. Soc. Perkin Trans. 1 1987 2819
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Linda Feketeová,Johannes Postler,Athanasios Zavras,Paul Scheier,Stephan Denifl,Richard A. J. O'Hair Phys. Chem. Chem. Phys. 2015 17 12598
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4. The synthesis of heterocycles via addition–elimination reactions of 4- and 5-aminoimidazolesAdnan H. M. Al-Shaar,Robert K. Chambers,David W. Gilmour,David J. Lythgoe,Ian McClenaghan,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 1992 2789
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S. Pandeti,L. Feketeová,T. J. Reddy,H. Abdoul-Carime,B. Farizon,M. Farizon,T. D. M?rk RSC Adv. 2017 7 45211
Additional information on 1-Methyl-5-nitroimidazole
1-Methyl-5-nitroimidazole (CAS No. 3034-42-2): Properties, Applications, and Market Insights
1-Methyl-5-nitroimidazole (CAS No. 3034-42-2) is a nitro-substituted imidazole derivative with significant importance in pharmaceutical and chemical research. This compound, also known as MNZ, is widely recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular formula is C4H5N3O2, and it exhibits unique chemical properties that make it valuable in various applications.
The 1-methyl-5-nitroimidazole structure features a nitro group at the 5-position and a methyl group at the 1-position of the imidazole ring. This configuration contributes to its reactivity and versatility in organic synthesis. Researchers often utilize MNZ CAS 3034-42-2 as a building block for more complex molecules, particularly in the development of antimicrobial and antiparasitic agents. Its stability under controlled conditions makes it a preferred choice for laboratory use.
In recent years, the demand for 1-methyl-5-nitroimidazole suppliers has increased due to its applications in drug discovery. The compound is frequently used in the preparation of nitroimidazole-based drugs, which are effective against anaerobic bacteria and protozoa. With the growing interest in antimicrobial resistance (AMR) solutions, MNZ derivatives are being explored for their potential in next-generation therapeutics. This aligns with current healthcare trends focusing on novel antibiotic development.
The synthesis of 1-methyl-5-nitroimidazole typically involves nitration of 1-methylimidazole under controlled conditions. Manufacturers of CAS 3034-42-2 follow strict quality control measures to ensure high purity levels suitable for pharmaceutical applications. Analytical techniques such as HPLC and NMR are commonly employed to verify the compound's identity and purity, addressing the pharmaceutical industry's need for reliable intermediates.
From a market perspective, 1-methyl-5-nitroimidazole price trends reflect its growing importance in medicinal chemistry. The compound's availability from specialty chemical suppliers has expanded globally, with significant production in regions with strong pharmaceutical manufacturing capabilities. Industry reports suggest increasing research into nitroimidazole-based drug candidates, which is expected to drive future demand for this intermediate compound.
Environmental and safety considerations for 1-methyl-5-nitroimidazole handling are important for industrial and laboratory users. While not classified as highly hazardous, proper storage conditions (typically cool, dry environments) are recommended to maintain stability. The compound's physicochemical properties, including solubility and melting point, are well-documented in scientific literature, providing essential data for researchers and formulators.
Innovative applications of MNZ 3034-42-2 are emerging in material science, particularly in the development of functionalized polymers and coordination complexes. Its electron-withdrawing nitro group makes it interesting for designing novel materials with specific electronic properties. This expands the potential uses beyond traditional pharmaceutical applications, aligning with current interests in smart materials development.
Quality standards for 1-methyl-5-nitroimidazole synthesis continue to evolve, with pharmacopoeial requirements becoming more stringent. Reputable suppliers now provide detailed certificates of analysis (CoA) that include impurity profiles and residual solvent data. This trend responds to the pharmaceutical industry's increasing emphasis on quality by design (QbD) principles in API manufacturing.
Research publications on 1-methyl-5-nitroimidazole derivatives have shown increased activity in recent years, particularly in medicinal chemistry journals. Scientists are investigating modified versions of the core structure to enhance biological activity and reduce potential side effects. These developments contribute to the compound's relevance in contemporary drug discovery programs targeting infectious diseases.
The global distribution network for CAS 3034-42-2 has become more efficient, with many suppliers offering just-in-time delivery options. This logistical improvement supports the pharmaceutical industry's lean manufacturing approaches and reduces inventory costs for end-users. Current market analysis indicates stable supply chains for this important intermediate despite global trade fluctuations.
Future prospects for 1-methyl-5-nitroimidazole applications appear promising, with ongoing research into its use as a precursor for diagnostic agents and specialty chemicals. The compound's versatility and well-characterized properties position it as a valuable tool for chemists working in diverse fields, from pharmaceuticals to advanced materials development.
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